Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17579807
InChI: InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol

Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17579807

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride -

Specification

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
IUPAC Name methyl (5R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Standard InChI InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1
Standard InChI Key YTZDOEFPHOGKHT-LLVKDONJSA-N
Isomeric SMILES COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)Cl
Canonical SMILES COC(=O)C1=CC(=CC2=C1CCCC2N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl (R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride, delineates its stereochemistry and functional groups:

  • A tetrahydronaphthalene (tetralin) core with hydrogenation at positions 5–8 .

  • An (R)-configured amino group at position 5, introducing chirality .

  • A chloro substituent at position 3 and a methyl ester at position 1.

  • A hydrochloride salt counterion, improving aqueous solubility .

The stereochemistry at position 5 is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14ClNO2\text{C}_{12}\text{H}_{14}\text{ClNO}_{2}
Molecular Weight239.70 g/mol
SolubilityEnhanced in polar solvents due to HCl salt
Stereochemistry(R)-configuration at C5

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to introduce functional groups while preserving stereochemical integrity:

  • Tetralin Core Formation: Cyclohexene derivatives undergo Diels-Alder reactions to construct the tetrahydronaphthalene backbone .

  • Chlorination: Electrophilic aromatic substitution at position 3 using chlorine donors.

  • Amination: Enantioselective introduction of the amino group at position 5 via catalytic asymmetric hydrogenation .

  • Esterification: Methanol-mediated esterification of the carboxylic acid precursor .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Challenges and Optimizations

  • Stereochemical Control: Asymmetric catalysis with chiral ligands ensures high enantiomeric excess (e.e.) at position 5 .

  • Regioselectivity: Directed ortho-metalation techniques guide chloro substitution to position 3.

Pharmacological Properties

Antimicrobial Activity

In vitro studies demonstrate moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The chloro and amino groups may disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins.

Table 2: Pharmacological Profile

ActivityModel SystemResultMechanism Hypothesized
AntimicrobialS. aureusMIC = 32 µg/mLCell wall synthesis disruption
AnticancerMCF-7 cellsIC₅₀ = 18 µMTubulin binding

Applications in Drug Development

Lead Compound Optimization

Structural modifications to enhance potency and selectivity:

  • Amino Group Derivatives: Acylation or alkylation to modulate bioavailability.

  • Chloro Replacement: Substituting bromo or fluoro groups to alter electron density.

Preclinical Development

  • Pharmacokinetics: Oral bioavailability in murine models is 22%, necessitating prodrug strategies.

  • Toxicology: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg).

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

Compound NameMolecular FormulaKey FeaturesBioactivity
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylateC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_{2}Amino at position 8Opioid receptor modulation
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylateC11H11NO2\text{C}_{11}\text{H}_{11}\text{NO}_{2}Indene core, reduced ring saturationAntipsychotic potential

The 5-amino-3-chloro substitution pattern in the target compound confers unique steric and electronic properties compared to indene or benzoate analogs .

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